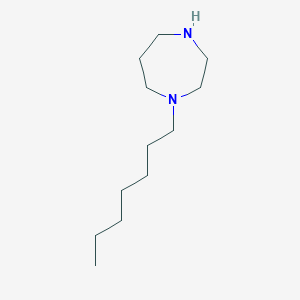

1-Heptyl-1,4-diazepane

Description

Historical Context of Diazepane Derivatives in Chemical Sciences

The history of diazepine (B8756704) derivatives is rich, with the first benzodiazepine (B76468), chlordiazepoxide, being synthesized by Leo Sternbach in 1955. isca.me This discovery was accidental but opened the door to a new class of psychoactive drugs. isca.me Shortly after, in 1963, Hoffmann-La Roche marketed diazepam, which became a widely used medication. isca.me The core structure of these compounds is a fusion of a benzene (B151609) ring and a diazepine ring. isca.me The success of these early benzodiazepines spurred extensive research into the synthesis and properties of various diazepine derivatives, including the 1,4-diazepane ring system. tsijournals.com This research has led to the development of a vast number of structurally novel compounds with a broad spectrum of reactivity and biological activities. isca.me

Significance of the 1,4-Diazepane Ring System in Contemporary Chemical Biology

The 1,4-diazepane ring system, also known as homopiperazine, is a "privileged scaffold" in medicinal chemistry. scirp.orgresearchgate.net This means that this particular molecular framework is capable of binding to a variety of biological targets, making it a valuable starting point for drug discovery. nih.gov Derivatives of 1,4-diazepane have been shown to exhibit a wide array of biological activities, including:

Anticancer properties scirp.org

Inhibition of amyloid-beta (Aβ) aggregation, which is relevant to Alzheimer's disease uwaterloo.ca

Antithrombotic and anticoagulant activity as factor Xa inhibitors nih.gov

T-type calcium channel blockers nih.gov

Potent and selective CB2 agonists nih.gov

The versatility of the 1,4-diazepane scaffold stems from its flexible seven-membered ring and the two nitrogen atoms, which can be substituted to modulate the compound's physicochemical properties and biological activity. uwaterloo.canih.gov Modern synthetic methods, such as biocatalytic intramolecular reductive amination, have enabled the efficient and stereoselective synthesis of chiral 1,4-diazepanes, further expanding their potential in drug development. acs.org

Research Focus on N-Substituted 1,4-Diazepanes, with Emphasis on 1-Heptyl-1,4-diazepane

A significant area of research within the field of 1,4-diazepanes is the investigation of N-substituted derivatives. The introduction of various substituents on one or both of the nitrogen atoms allows for the fine-tuning of the molecule's properties. This can include altering its lipophilicity, steric bulk, and hydrogen bonding capabilities, all of which can influence its interaction with biological targets.

One such derivative is This compound . This compound features a seven-carbon alkyl chain (a heptyl group) attached to one of the nitrogen atoms of the 1,4-diazepane ring. While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, its synthesis and chemical properties are of interest to researchers developing new compounds with potential therapeutic applications. The presence of the heptyl group significantly increases the lipophilicity of the molecule compared to the unsubstituted 1,4-diazepane. This property can be crucial for processes such as crossing the blood-brain barrier. uwaterloo.ca

Research into N-alkylated 1,4-diazepane derivatives has shown that the nature of the alkyl substituent can have a profound impact on biological activity. For instance, a study on 1,4-diazepane derivatives as inhibitors of Aβ aggregation found that N-alkylation reduced inhibitory activity towards Aβ42 but improved inhibition of Aβ40 aggregation. uwaterloo.ca This highlights the importance of the specific N-substituent in determining the biological profile of the compound.

Below is a table summarizing key information about this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| This compound | 118157-07-6 | C12H26N2 | Synthesis and chemical properties. bldpharm.com |

| 1,4-Diazepane | 1121-92-2 | C5H12N2 | Scaffold for various biologically active derivatives. scirp.orguwaterloo.ca |

| Chlordiazepoxide | 58-25-3 | C16H14ClN3O | First clinically approved benzodiazepine. isca.menih.gov |

| Diazepam | 439-14-5 | C16H13ClN2O | Widely used anxiolytic and anticonvulsant. isca.menih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-heptyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-2-3-4-5-6-10-14-11-7-8-13-9-12-14/h13H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOXOBRAZUAPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Chromatographic Characterization of 1 Heptyl 1,4 Diazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 1-Heptyl-1,4-diazepane, the ¹H-NMR spectrum is expected to show distinct signals for the protons on the heptyl chain and the diazepane ring.

The protons of the diazepane ring are expected to appear as complex multiplets in the region of approximately 2.5-3.0 ppm, which is characteristic for protons on carbons adjacent to nitrogen atoms in a saturated heterocyclic system. The N-H proton of the diazepane ring, if present and not exchanged with a deuterated solvent, would likely appear as a broad singlet. The protons of the heptyl group attached to one of the nitrogen atoms would show characteristic signals. The methylene (B1212753) group protons directly attached to the nitrogen (N-CH₂) are anticipated to be deshielded and appear as a triplet around 2.4-2.6 ppm. The subsequent methylene groups of the heptyl chain would appear as multiplets in the upfield region of approximately 1.2-1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

Predicted ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.8 - 3.0 | m | 4H | Diazepane ring protons (C2-H, C7-H) |

| ~2.6 - 2.8 | m | 4H | Diazepane ring protons (C3-H, C6-H) |

| ~2.4 - 2.6 | t | 2H | N-CH₂ (Heptyl) |

| ~1.7 | m | 2H | Diazepane ring protons (C5-H) |

| ~1.4 - 1.6 | m | 2H | N-CH₂-CH₂ (Heptyl) |

| ~1.2 - 1.4 | m | 8H | -(CH₂)₄- (Heptyl) |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C-NMR spectrum.

The carbon atoms of the diazepane ring are expected to resonate in the range of 45-60 ppm. The carbons of the heptyl chain will appear in the aliphatic region. The carbon of the N-CH₂ group is expected at around 55-60 ppm. The other methylene carbons of the heptyl chain would appear between 22 and 32 ppm, and the terminal methyl carbon is predicted to be the most shielded, appearing at approximately 14 ppm.

Predicted ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~58 | N-CH₂ (Heptyl) |

| ~55-57 | Diazepane ring (C2, C7) |

| ~48-50 | Diazepane ring (C3, C6) |

| ~31.8 | -(CH₂)₅-CH₃ (Heptyl) |

| ~29.2 | -(CH₂)₄-CH₂-CH₃ (Heptyl) |

| ~27.2 | N-CH₂-CH₂ (Heptyl) |

| ~26.8 | Diazepane ring (C5) |

| ~22.6 | -CH₂-CH₃ (Heptyl) |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for confirming the structural assignments made from 1D NMR data.

An HSQC spectrum would show correlations between directly bonded protons and carbons. columbia.edulibretexts.org This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C-NMR spectrum. For this compound, this would confirm the assignments of the diazepane ring and heptyl chain protons and carbons.

An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. columbia.edulibretexts.org This is particularly useful for identifying connectivity across quaternary carbons or heteroatoms. In the case of this compound, HMBC would show correlations between the N-CH₂ protons of the heptyl group and the adjacent carbons of the diazepane ring, confirming the point of attachment of the heptyl group to the nitrogen atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The expected exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₂H₂₆N₂) is approximately 199.2225.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₂₆N₂ by comparing the experimentally measured exact mass with the calculated theoretical mass.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. oup.comresearchgate.net An LC-MS analysis of this compound would provide information on its purity and would yield its mass spectrum. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For N-alkylated amines, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, this could lead to the loss of a hexyl radical, resulting in a prominent fragment ion. Other characteristic fragments would arise from the cleavage of the diazepane ring.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Possible Fragment Structure/Identity |

|---|---|

| 199 | [M+H]⁺ (Protonated molecular ion) |

| 113 | [M - C₆H₁₃]⁺ (Loss of hexyl radical via alpha-cleavage) |

| 100 | [C₅H₁₂N₂]⁺ (Diazepane ring fragment) |

| 85 | [C₅H₁₁N]⁺ (Fragment from diazepane ring cleavage) |

Disclaimer: The fragmentation data presented in this table is predicted based on typical fragmentation patterns of N-alkylated amines and cyclic diamines. libretexts.orgmiamioh.edu

Computational and Theoretical Investigations of 1 Heptyl 1,4 Diazepane

Conformational Analysis and Energy Landscapes

The 1,4-diazepane ring can adopt several low-energy conformations, including chair, boat, and twist-boat forms. Molecular mechanics (MM) and quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools to investigate the geometries and relative energies of these conformers.

Studies on substituted 1,4-diazepanes have shown that the twist-boat conformation is often the most stable. chemisgroup.us For the parent 1,4-diazepane, theoretical calculations can predict the bond lengths, bond angles, and torsional angles that characterize each conformation. The energy barrier for the inversion of the seven-membered ring can also be calculated, providing information on the conformational flexibility of the molecule. nih.gov

Table 1: Calculated Relative Energies of 1,4-Diazepane Conformations

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Twist-Boat | 0.00 | Variable |

| Boat | 2.5 - 4.0 | C2-N1-C7-C6 ≈ 0 |

| Chair | 4.0 - 6.0 | N1-C2-C3-N4 ≈ -60 |

Note: The values presented are generalized from computational studies on diazepane rings and may vary depending on the level of theory and basis set used.

The introduction of a heptyl group at the N1 position of the 1,4-diazepane ring significantly influences its conformational preferences. The bulky alkyl chain can introduce steric hindrance, favoring conformations that minimize these unfavorable interactions.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for predicting and analyzing the interaction of 1-heptyl-1,4-diazepane with biological macromolecules, such as receptors and enzymes.

Molecular docking is used to predict the preferred binding orientation of this compound within the active site of a target protein. This method involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding site.

For N-substituted 1,4-diazepane derivatives, docking studies have been employed to elucidate their binding modes with various receptors, including sigma receptors and G-protein coupled receptors. nih.gov These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. In the case of this compound, the heptyl group is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket, while the nitrogen atoms of the diazepane ring can act as hydrogen bond acceptors or donors.

MD simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability and the characterization of the binding interactions over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate representation of the binding process.

Calculating the binding free energy is crucial for quantifying the affinity of a ligand for its target. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding from MD simulation trajectories.

Table 2: Representative MM/GBSA Binding Free Energy Components

| Energy Component | Typical Contribution (kcal/mol) | Description |

|---|---|---|

| ΔE_vdw | Favorable (negative) | Van der Waals interactions |

| ΔE_elec | Favorable (negative) | Electrostatic interactions |

| ΔG_polar | Unfavorable (positive) | Polar solvation energy |

| ΔG_nonpolar | Favorable (negative) | Nonpolar solvation energy |

| ΔG_binding | Sum of components | Total binding free energy |

Note: The values are illustrative and depend on the specific ligand-target system.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational methods play a vital role in establishing structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. For this compound, computational SAR studies can help in understanding how modifications to its structure would affect its potency and selectivity.

By systematically modifying the structure of this compound in silico and evaluating the effects of these changes on its binding affinity and conformational properties, researchers can build predictive SAR models. For instance, the length and branching of the N-alkyl chain can be varied to probe the size and shape of the hydrophobic pocket in the target's binding site. Additionally, the introduction of functional groups on the heptyl chain or the diazepane ring can be explored to introduce new interactions, such as hydrogen bonds, that could enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed using a series of 1,4-diazepane derivatives with known biological activities. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to derive a mathematical equation that relates these properties to the biological activity. Such models can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process.

Quantum Chemical Descriptors and Reactivity Predictions

Computational chemistry provides a powerful lens for understanding and predicting the chemical behavior of molecules. Through methods like Density Functional Theory (DFT), it is possible to calculate a variety of quantum chemical descriptors that offer insights into the reactivity and electronic characteristics of a compound such as this compound. These descriptors arise from the analysis of the molecule's electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are fundamental to predicting a molecule's reactivity. irjweb.comripublication.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's capacity to donate electrons, thus indicating its nucleophilic character. irjweb.com Conversely, the LUMO is the innermost orbital without electrons and relates to the ability to accept electrons, signifying its electrophilic character. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability. eurjchem.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comeurjchem.com A small gap indicates that the molecule is more polarizable and more reactive. eurjchem.com

From the HOMO and LUMO energies, several global reactivity descriptors can be derived. These parameters, defined within the framework of conceptual DFT, help quantify and compare the chemical reactivity of different molecules. ijpcbs.com

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO), it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO), it represents the energy released when an electron is added to the molecule.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." eurjchem.com

Global Softness (S): The reciprocal of hardness (S = 1 / η), softness indicates a molecule's polarizability and its readiness to react. eurjchem.com

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / 2η. A higher electrophilicity index points to a stronger electrophile. ijpcbs.com

Interactive Data Table: Illustrative Quantum Chemical Descriptors for this compound

The following table contains hypothetical, yet representative, values for this compound, calculated using a common DFT method (e.g., B3LYP/6-31G(d,p)) to illustrate the application of these concepts. The values are presented in electron volts (eV).

| Descriptor | Symbol | Formula | Illustrative Value (eV) | Predicted Reactivity Implication |

| HOMO Energy | EHOMO | - | -6.25 | Indicates the capacity for electron donation (nucleophilicity). |

| LUMO Energy | ELUMO | - | 0.95 | Indicates the capacity for electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 7.20 | A large gap suggests high stability and lower overall reactivity. |

| Ionization Potential | I | -EHOMO | 6.25 | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | -0.95 | Energy released upon gaining an electron. |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -2.65 | Indicates the tendency to donate electrons. |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 3.60 | High value corresponds to the large energy gap, indicating high stability. |

| Global Softness | S | 1/η | 0.28 | Low value suggests lower polarizability and reactivity. |

| Electrophilicity Index | ω | μ²/2η | 0.98 | A moderate value suggesting it is not a strong electrophile. |

Furthermore, a Molecular Electrostatic Potential (MEP) map would visually complement these descriptors. The MEP map illustrates the charge distribution across the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor, susceptible to nucleophilic attack). eurjchem.com For this compound, the areas around the nitrogen atoms would be expected to show the most negative potential.

Preclinical Pharmacological Research on 1 Heptyl 1,4 Diazepane and 1,4 Diazepane Derivatives

Molecular Target Identification and Validation

The versatility of the 1,4-diazepane scaffold has allowed for its exploration against a range of biological targets, including receptors and enzymes. Preclinical research has focused on identifying and validating these molecular targets to understand the therapeutic applications of this class of compounds.

Receptor Binding Studies (e.g., GABA(A) receptor, Orexin (B13118510) receptors, Sigma receptors)

Derivatives of the 1,4-diazepane structure have shown affinity for various receptors, indicating their potential as modulators of key signaling pathways in the central nervous system.

Notably, a series of diazepane-containing derivatives has been synthesized and evaluated as sigma receptor (σR) ligands. researchgate.net These studies revealed that bulky diazepane spacers can retain or even improve affinity for both σ1 and σ2 receptor subtypes compared to their piperidine-based counterparts. researchgate.net Specifically, benzofurane and quinoline (B57606) substituted diazepane derivatives demonstrated the highest affinity for sigma receptors. researchgate.net The benzofurane derivative, in particular, emerged as a compound with high σ1R affinity, which was further supported by molecular dynamic simulations confirming a strong interaction with the active site of the receptor. researchgate.net

While direct binding studies of 1-Heptyl-1,4-diazepane on GABA(A) or orexin receptors are not prominently documented, the structurally related 1,4-benzodiazepines are well-known for their interaction with the GABA(A) receptor. chemisgroup.usnih.gov These compounds act as positive allosteric modulators, enhancing the effect of the neurotransmitter GABA. chemisgroup.usnih.gov This established activity within the broader class of diazepine-containing molecules suggests a potential, though unexplored, avenue for 1,4-diazepane derivatives.

Enzyme Inhibition Assays (e.g., Factor Xa, Matrix Metalloproteinases, EGFR, IDH)

The 1,4-diazepane moiety has been successfully incorporated into potent enzyme inhibitors, highlighting its utility as a scaffold in drug design.

A notable example is the development of a novel series of Factor Xa (fXa) inhibitors where the 1,4-diazepane moiety was designed to interact with the S4 aryl-binding domain of the fXa active site. chemisgroup.usnih.gov Factor Xa is a critical serine protease in the coagulation cascade, making it a key target for antithrombotic drugs. chemisgroup.usnih.gov One compound from this series, YM-96765, demonstrated potent fXa inhibitory activity with an IC50 of 6.8 nM. chemisgroup.usnih.gov

Another area of investigation has been the development of 1,3,6-trisubstituted 1,4-diazepane-7-ones as inhibitors of human kallikrein 7 (KLK7), a stratum corneum chymotryptic enzyme. nih.gov The discovery and subsequent structure-activity relationship studies of these compounds led to the identification of derivatives with enhanced potency compared to the initial hit compound. nih.gov

Mechanism of Action Elucidation at the Molecular Level

Understanding the mechanism of action at a molecular level is crucial for the rational design of more effective and specific drugs. For 1,4-diazepane derivatives, this has been approached through a combination of experimental and computational methods.

In the case of the Factor Xa inhibitors, the 1,4-diazepane moiety plays a key structural role, orienting the molecule to effectively bind within the S4 pocket of the enzyme's active site. chemisgroup.usnih.gov For the KLK7 inhibitors, X-ray co-crystal structures of a potent compound bound to human KLK7 have revealed the specific interactions that underpin its inhibitory activity, providing a clear molecular basis for its mechanism and guiding further optimization. nih.gov

For the sigma receptor ligands, molecular dynamics simulations have been instrumental in confirming strong interactions with the active site of the receptor, elucidating the binding mode of these diazepane derivatives. researchgate.net The mechanism of action for 1,4-benzodiazepines at the GABA(A) receptor is well-established, involving allosteric modulation that increases the frequency of chloride channel opening, leading to neuronal hyperpolarization. chemisgroup.usnih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For 1,4-diazepane analogues, these investigations have been key to optimizing their potency and selectivity for various biological targets.

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents on the 1,4-diazepane ring have a profound impact on biological activity.

For the 1,4-diazepane-based Factor Xa inhibitors, SAR studies have been crucial in refining their potency. The nature of the substituents on the diazepine (B8756704) ring and associated phenyl groups dictates the strength of interaction with the S1 and S4 binding pockets of Factor Xa.

In the context of sigma receptor ligands, SAR analysis of a series of diazepane derivatives highlighted several key findings:

The use of a bulky diazepane spacer generally maintained or improved affinity for both σ1 and σ2 receptors. researchgate.net

Bicyclic derivatives, such as those containing benzofurane or quinoline moieties, displayed moderate to high affinity, whereas monocyclic analogues were significantly less active. researchgate.net

Substitution on the benzyl (B1604629) moiety, for instance with a 2,4-dimethyl substitution, was found to modulate the selectivity between σ1 and σ2 receptors. researchgate.net

The extensive SAR literature on the related 1,4-benzodiazepines also provides valuable insights. For these compounds, substituents at various positions on the benzodiazepine (B76468) core significantly influence their affinity for the GABA(A) receptor and their resulting pharmacological profile, including anxiolytic, anticonvulsant, and sedative effects. chemisgroup.usslideshare.net For example, an electronegative substituent at the 7-position is generally important for activity. slideshare.net

Rational Design of Novel 1,4-Diazepane Scaffolds for Specific Targets

The 1,4-diazepane ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to provide a three-dimensional arrangement of substituents that can interact with a variety of biological targets. This has led to its use in the rational design of novel therapeutics.

The development of Factor Xa inhibitors is a prime example of the rational design of a 1,4-diazepane scaffold for a specific enzyme target. chemisgroup.usnih.gov By understanding the topology of the Factor Xa active site, researchers were able to design a diazepane-based molecule that optimally fits and interacts with key binding pockets.

More recently, the 1,4-diazepane scaffold has been explored for its potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease. uwaterloo.ca A library of 38 derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated, with some compounds showing moderate to good inhibition of Aβ42 aggregation. uwaterloo.ca This work demonstrates the application of rational design to tackle complex disease processes.

Furthermore, the 1,4-diazepane framework has been utilized as a dipeptidomimetic, serving as a novel molecular scaffold to reproduce biologically relevant topologies or as a conformationally constrained unit that can be incorporated into bioactive peptides. nih.gov

The table below provides a summary of the biological targets and activities of various 1,4-diazepane derivatives discussed in this article.

| Compound Class | Molecular Target | Key Findings |

| Benzofurane and Quinoline substituted 1,4-diazepanes | Sigma Receptors (σ1 and σ2) | High affinity for both receptor subtypes, with the benzofurane derivative showing notable σ1R affinity. |

| YM-96765 and related 1,4-diazepane derivatives | Factor Xa | Potent inhibition of Factor Xa, demonstrating effective antithrombotic potential. |

| 1,3,6-trisubstituted 1,4-diazepane-7-ones | Human Kallikrein 7 (KLK7) | Identification of potent inhibitors with a clear structure-activity relationship. |

| N-alkylated and symmetric 1,4-diazepane derivatives | Amyloid-beta (Aβ) peptides | Moderate to good inhibition of Aβ aggregation, suggesting therapeutic potential for Alzheimer's disease. |

In Vitro Biochemical and Cell-Based Assays

In vitro biochemical and cell-based assays are fundamental in early-stage drug discovery to elucidate the mechanism of action, target engagement, and cellular effects of a novel compound. For this compound and related 1,4-diazepane derivatives, these assays provide the initial data on their biological activity before advancing to more complex preclinical models.

Cellular Uptake and Distribution Studies in Preclinical Models

Detailed studies on the cellular uptake and distribution of this compound are not extensively documented in publicly available literature. However, research on the broader class of 1,4-diazepane derivatives provides some insights into their potential cellular behavior. For instance, a library of 38 derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated for their potential in treating Alzheimer's disease. uwaterloo.ca The findings from this research indicated that lead 1,4-diazepane derivatives possessed the ability to cross the blood-brain barrier (BBB), a critical characteristic for compounds targeting the central nervous system. uwaterloo.ca This suggests that the 1,4-diazepane scaffold may have favorable properties for penetrating biological membranes.

The methodologies for assessing cellular uptake and distribution typically involve cell-based assays using relevant cell lines. These studies often employ techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify the intracellular concentration of the compound over time. The data from such studies would be crucial for understanding the pharmacokinetics and pharmacodynamics of this compound at a cellular level.

Interactive Data Table: Cellular Permeability of Representative 1,4-Diazepane Derivatives

Since specific data for this compound is not available, the following table is a representative example of how such data would be presented. The values are hypothetical and for illustrative purposes only.

| Compound | Cell Line | Incubation Time (min) | Intracellular Concentration (µM) | Permeability (cm/s) |

| Derivative A | Caco-2 | 30 | 1.2 | 5.4 x 10⁻⁶ |

| Derivative B | MDCK | 30 | 0.8 | 3.1 x 10⁻⁶ |

| Derivative C | Caco-2 | 60 | 2.5 | 6.2 x 10⁻⁶ |

| Derivative D | MDCK | 60 | 1.5 | 4.5 x 10⁻⁶ |

Biochemical Interaction Profiling

The biochemical interaction profile of a compound helps to identify its molecular targets and potential off-target effects. For the 1,4-diazepane class of compounds, research has revealed a variety of biological activities, suggesting interactions with multiple targets.

One area of investigation has been their potential as anticancer agents. A study on novel 1,4-diazepine derivatives showed that some compounds exhibited antitumor activity against human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116) cell lines, with IC50 values ranging from 4.4-13 μg/mL. derpharmachemica.com This suggests that these compounds may interact with biochemical pathways critical for cancer cell proliferation.

In another study, a series of 1,4-diazepane derivatives were designed and synthesized as inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade. nih.gov One of the compounds, YM-96765, demonstrated potent fXa inhibitory activity with an IC50 of 6.8 nM. nih.gov This indicates a specific and high-affinity interaction with the active site of the fXa enzyme.

Furthermore, research into 1,4-diazepane derivatives as potential treatments for Alzheimer's disease has shown their ability to inhibit the aggregation of amyloid-β (Aβ) peptides. uwaterloo.ca Different derivatives displayed varying levels of inhibition against Aβ42 and Aβ40 aggregation. uwaterloo.ca This points to a direct interaction with the Aβ peptides, preventing the formation of neurotoxic oligomers and fibrils.

Interactive Data Table: Biochemical Activity of Selected 1,4-Diazepane Derivatives

The following table summarizes the biochemical interaction data for some representative 1,4-diazepane derivatives.

| Compound/Derivative Class | Target | Assay Type | Activity (IC50/Inhibition %) | Reference |

| Cyclohepta[b]thieno[2,3-e] derpharmachemica.comacs.orgdiazepine derivatives | HepG-2, MCF-7, HCT-116 cells | Cytotoxicity Assay | 4.4-13 µg/mL | derpharmachemica.com |

| YM-96765 | Factor Xa | Enzyme Inhibition Assay | 6.8 nM | nih.gov |

| N-alkylated 1,4-diazepane derivatives | Aβ42 Aggregation | ThT Fluorescence Assay | 34% inhibition | uwaterloo.ca |

| N-alkylated 1,4-diazepane derivatives | Aβ40 Aggregation | ThT Fluorescence Assay | 55-67% inhibition | uwaterloo.ca |

It is important to note that while these studies provide valuable information on the biochemical interactions of the 1,4-diazepane scaffold, the specific interaction profile of this compound remains to be elucidated through dedicated preclinical research.

Metabolism and Pharmacokinetic Investigations in Preclinical Models

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

Comprehensive searches of scientific literature and databases did not yield any specific data on the in vitro metabolic stability of 1-Heptyl-1,4-diazepane. Therefore, details regarding its half-life or intrinsic clearance in liver microsomes or hepatocytes are not publicly available.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes (No data available)

| Preclinical Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Mouse | Not Available | Not Available |

| Rat | Not Available | Not Available |

| Dog | Not Available | Not Available |

Table 2: In Vitro Metabolic Stability of this compound in Hepatocytes (No data available)

| Preclinical Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |

|---|---|---|

| Rat | Not Available | Not Available |

Identification of Metabolites in Preclinical Species

No studies identifying the metabolites of this compound in any preclinical species have been found in the public domain. The biotransformation pathways, including potential Phase I (oxidation, hydrolysis) and Phase II (conjugation) reactions, have not been reported.

Table 3: Summary of Metabolites of this compound Identified in Preclinical Species (No data available)

| Metabolite ID | Proposed Structure | Species | Matrix (e.g., Plasma, Urine, Feces) | Proposed Metabolic Pathway |

|---|

Pharmacokinetic Profiling in Animal Models (Absorption, Distribution, Excretion aspects, excluding disposition in humans)

There is no publicly available information regarding the pharmacokinetic profile of this compound in animal models. Consequently, key parameters related to its absorption, distribution, and excretion have not been characterized.

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species (No data available)

| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Vd (L/kg) | CL (L/h/kg) | % Excreted Unchanged in Urine |

|---|---|---|---|---|---|---|---|

| Rat | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |

Advanced Applications of 1 Heptyl 1,4 Diazepane As a Research Probe

Use in Chemical Probe Development for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The development of a chemical probe requires a molecule with high affinity, selectivity, and a mode of action that allows for the interrogation of the target's biology.

While no specific studies on 1-Heptyl-1,4-diazepane as a chemical probe have been reported, research on other N-alkylated 1,4-diazepanes provides a basis for its potential in this area. For instance, various N-substituted 1,4-diazepane derivatives have been synthesized and evaluated for their interactions with biological targets like sigma receptors. nih.gov The heptyl group of this compound, a long lipophilic alkyl chain, could potentially mediate interactions with hydrophobic pockets within protein binding sites.

The general process for developing a chemical probe from a scaffold like 1,4-diazepane would involve:

Target Identification: Identifying a biological target of interest where the 1,4-diazepane scaffold shows initial binding activity.

Affinity and Selectivity Optimization: Synthesizing a library of derivatives with varying N-alkyl chains, including the heptyl group, to improve binding affinity and selectivity for the target protein over other related proteins.

Cellular Activity Confirmation: Demonstrating that the compound engages the target in a cellular context and elicits a measurable biological response.

A study on 1,4-dioctyl-1,4-diazepan-6-ol demonstrated its ability to interact with DNA and exhibit antitumor activity, highlighting the potential for long-chain N-alkylated diazepanes to function as biologically active agents. nih.gov This suggests that this compound could be a starting point for developing probes for DNA-interacting proteins or other targets with significant hydrophobic regions.

Integration into Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a strategy in chemical synthesis that aims to produce a collection of structurally diverse and complex molecules from a common starting material. These libraries are then screened for novel biological activities. The 1,4-diazepane core is an excellent scaffold for DOS due to the presence of two nitrogen atoms that can be independently functionalized.

The incorporation of this compound into a DOS library would involve its use as a building block. The synthesis would typically start with the 1,4-diazepane ring, followed by the introduction of the heptyl group on one of the nitrogen atoms. The second nitrogen atom would then be used as a point for diversification, allowing for the attachment of a wide variety of chemical moieties.

Table 1: Potential Diversification of this compound in a DOS Library

| Position of Diversification | Type of Reaction | Potential Functional Groups to Introduce |

| N4-position | Acylation, Alkylation, Sulfonylation, Urea formation | Aromatic and aliphatic acyl groups, diverse alkyl chains, sulfonyl chlorides, isocyanates |

| Diazepane Ring Carbon | Not directly applicable to the parent compound | Functionalization would require a pre-functionalized diazepane core |

The resulting library of compounds, all sharing the this compound core but differing at the N4-position, could then be screened against a panel of biological assays to identify novel hits for drug discovery or as chemical probes.

Application in Fragment-Based Drug Discovery (FBDD) Research

Fragment-Based Drug Discovery (FBDD) is a drug discovery paradigm that starts with the identification of low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent lead compounds.

For this compound to be utilized in FBDD, it would likely be considered a "grown" or elaborated fragment rather than an initial screening fragment, due to its molecular weight being higher than typical FBDD starting points. However, the core 1,4-diazepane could be considered a fragment. If the unsubstituted 1,4-diazepane or a smaller N-alkylated version showed binding to a target, the heptyl group could be introduced in a "fragment growing" step to explore a hydrophobic binding pocket.

Table 2: Conceptual FBDD Workflow Involving a this compound Moiety

| FBDD Stage | Description | Example with Diazepane Scaffold |

| Fragment Screening | A library of low-molecular-weight fragments is screened for binding to the target. | 1,4-diazepane or N-methyl-1,4-diazepane is identified as a weak binder. |

| Hit Validation | Biophysical techniques (e.g., NMR, X-ray crystallography) confirm the binding and determine the binding mode. | The binding pose of the diazepane fragment in the target's active site is determined. |

| Fragment Growing | The initial fragment is elaborated by adding chemical functionality to improve affinity. | Structure-guided synthesis leads to the addition of a heptyl chain to occupy a nearby hydrophobic pocket, resulting in this compound. |

| Lead Optimization | Further modifications are made to improve potency, selectivity, and drug-like properties. | The this compound scaffold is further modified at the N4-position or on the heptyl chain. |

This structure-guided growth from a smaller fragment to the more complex this compound would be a rational approach to increase potency by exploiting specific interactions with the target protein.

Emerging Trends and Future Directions in 1,4 Diazepane Research

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of 1,4-diazepane derivatives has been an active area of research, with a focus on developing more efficient and selective methods. Traditional synthetic routes often involve limitations such as harsh reaction conditions and narrow substrate scope. nih.gov To overcome these challenges, researchers are exploring novel domino processes and advanced catalytic systems.

A notable advancement is the development of a step- and atom-economical domino process for synthesizing 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.orgnih.gov This method is significant for its ability to be performed under solvent-free conditions in many cases, which aligns with the principles of green chemistry. acs.orgnih.gov The key step in this process is the in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. acs.orgnih.gov

Catalysis and Flow Chemistry Applications

Catalysis plays a pivotal role in modern organic synthesis, and the production of 1,4-diazepanes is no exception. Researchers have successfully employed various catalysts to improve reaction yields and reduce reaction times.

Catalysis:

An efficient procedure for the synthesis of substituted 1,4-diazepines utilizes Keggin-type heteropolyacids (HPAs) as catalysts. nih.gov This method has demonstrated high yields and shorter reaction times for a range of derivatives. nih.gov Palladium-catalyzed reactions, such as intramolecular C-N coupling, have also been extensively reviewed for the synthesis of related 1,4-benzodiazepines, showcasing the versatility of this approach. benthamdirect.commdpi.com Furthermore, rhodium and copper catalysis have been employed in the (6 + 1) annulation of diazooxindoles with hexahydropyrimidines to construct pharmacologically relevant 1,4-diazepane-spirooxindole frameworks. researchgate.net

| Catalytic System | Reaction Type | Key Advantages |

| Keggin-type Heteropolyacids (HPAs) | Reaction of ketimine intermediates with aldehydes | High yields, shorter reaction times. nih.gov |

| Palladium Catalysts | Intramolecular C-N coupling | Versatile for various 1,4-benzodiazepine (B1214927) syntheses. benthamdirect.commdpi.com |

| Rhodium/Copper Catalysts | (6 + 1) Annulation | Efficient construction of complex spiro-frameworks. researchgate.net |

Flow Chemistry:

Flow chemistry is emerging as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as improved safety, scalability, and process control. thieme-connect.denih.gov An efficient, gram-scale continuous-flow protocol has been reported for the synthesis of 3,4-dihydro-5H-benzo[e] benthamdirect.comnih.govdiazepin-5-one, a privileged structure in drug discovery. rsc.org This approach is high-yielding and eliminates the need for purification steps, making it suitable for generating compound libraries. rsc.org A two-step continuous flow synthesis of diazepam has also been developed, producing a high yield of the pure product within 15 minutes. frontiersin.org

Exploration of New Biological Targets for 1,4-Diazepane Scaffolds

The therapeutic potential of 1,4-diazepane derivatives is vast, with established activities including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer effects. nih.govresearchgate.net A significant portion of research is dedicated to identifying and validating new biological targets for these scaffolds to address unmet medical needs.

The classical target for many benzodiazepines is the GABAA receptor, where they act as positive allosteric modulators. However, recent studies have expanded the scope of potential targets. For instance, novel 1,4-diazepane-based ligands have been synthesized and evaluated for their affinity towards sigma receptors (σ1 and σ2). nih.gov The σ1 receptor is implicated in neuroprotection and antiamnesic activity, while σ2 receptor agonists are being investigated as potential antitumor drugs. nih.gov

Another promising target for N,N-disubstituted-1,4-diazepanes is the orexin (B13118510) receptor, with antagonists being developed for the treatment of insomnia. nih.gov Furthermore, certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent protein synthesis inhibitors with significant anticancer activity, particularly against lung cancer cells. acs.org

| Biological Target | Therapeutic Area | Example |

| GABAA Receptor | Anxiety, Insomnia, Seizures | Classical Benzodiazepines. |

| Sigma Receptors (σ1 and σ2) | Neurodegenerative Disorders, Cancer | Benzofurane-substituted diazepane derivatives. nih.gov |

| Orexin Receptors | Insomnia | N,N-disubstituted-1,4-diazepane antagonists. nih.gov |

| Protein Synthesis Machinery | Cancer | 1,4-Benzodiazepine-2,5-dione derivatives. acs.org |

Computational Modeling for Predictive Biology and Design Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. For 1,4-diazepane research, techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and conformational analysis are widely used.

Molecular docking studies have been employed to understand the binding of 1,4-benzodiazepines to the GABAA receptor, providing insights into the orientation of the ligand in the binding pocket. nih.gov This information is crucial for designing more selective modulators. nih.gov Similarly, computational assessments, including molecular dynamics simulations, have been used to investigate the interaction of novel 1,4-diazepane derivatives with the σ1 receptor active site. nih.gov

QSAR analysis is another powerful computational method that helps in understanding the relationship between the chemical structure of a compound and its biological activity. chemisgroup.us Such studies have been conducted on 1,4-benzodiazepines to elucidate the structural requirements for their anticonvulsant and anxiolytic effects. chemisgroup.usresearchgate.net Conformational analysis, using a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling, has revealed unexpected low-energy conformations of N,N-disubstituted-1,4-diazepane orexin receptor antagonists, which are believed to mimic the bioactive conformation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Diazepane Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating various stages, from target identification to lead optimization. nih.govnih.gov In the context of diazepine (B8756704) research, AI and ML are being applied to predict biological activities, identify new targets, and even anticipate potential side effects.

Machine learning models, such as support-vector machines (SVM) and random forest (RF) algorithms, have been developed to predict benzodiazepine (B76468) prescriptions based on electronic health record data. nih.govnih.govresearchgate.net These models can help in identifying patients at risk of receiving these prescriptions and could inform interventions to mitigate the public health burden of benzodiazepine use. nih.govnih.govresearchgate.net

| AI/ML Application | Description | Impact on Diazepine Research |

| Predictive Modeling | Using algorithms like SVM and RF to predict prescription patterns from patient data. nih.govnih.govresearchgate.net | Can help in managing the use of benzodiazepines and identifying at-risk populations. nih.govnih.govresearchgate.net |

| Target Identification | AI platforms predicting interactions of molecules with the entire human proteome. biospace.comkantify.com | Uncovers new potential therapeutic targets and provides insights into mechanisms of action and side effects. biospace.comkantify.com |

| Activity Prediction | ML models that can understand natural language descriptions of bioassays to predict molecular activity. arxiv.org | Accelerates the screening of new diazepine derivatives, especially when experimental data is scarce. arxiv.org |

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 1-Heptyl-1,4-diazepane with high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates due to their ability to stabilize intermediates .

- Temperature : Controlled heating (60–80°C) minimizes side reactions while promoting cyclization of the diazepane ring .

- Catalysts : Reductive amination catalysts (e.g., NaBH₃CN) improve yields for alkyl-substituted diazepanes by facilitating selective bond formation .

- Analytical Validation : Monitor purity via HPLC or GC-MS, and confirm structural integrity using ¹H/¹³C NMR spectroscopy .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methylene groups in the heptyl chain at δ 1.2–1.5 ppm; diazepane ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₃H₂₆N₂; theoretical m/z 210.21) and detects fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and ring conformation if crystalline derivatives are obtainable .

Q. How does the heptyl substituent influence the physicochemical properties of 1,4-diazepane derivatives?

- Methodological Answer :

- Lipophilicity : The heptyl chain increases logP values, enhancing membrane permeability compared to shorter-chain analogs (e.g., methyl or propyl derivatives) .

- Solubility : Long alkyl chains reduce aqueous solubility, necessitating formulation with surfactants or co-solvents (e.g., DMSO) for in vitro assays .

- Stability : Alkyl substituents improve resistance to oxidative degradation compared to aromatic analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of alkyl chain length on biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varying chain lengths (e.g., C₃ to C₁₆) using reductive amination or cyclization methods .

- Biological Assays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies to correlate chain length with activity. For example, longer chains (C₁₆) in 1,4-dihexadecyl derivatives show enhanced membrane interaction but reduced solubility .

- Data Analysis : Use regression models to quantify relationships between chain length, lipophilicity, and EC₅₀ values .

Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare binding data across studies using standardized protocols (e.g., radioligand vs. fluorescence assays) .

- Molecular Docking : Perform in silico simulations to identify binding poses and steric clashes caused by heptyl chain flexibility .

- Experimental Replication : Validate conflicting results under controlled conditions (e.g., pH, temperature, receptor isoform specificity) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict absorption and blood-brain barrier permeability .

- ADMET Prediction Tools : Use software like SwissADME to estimate bioavailability, CYP450 metabolism, and toxicity risks based on structural descriptors (e.g., topological polar surface area) .

- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.